Aromatase Enzyme Inhibition Potency: Atamestane vs. Exemestane Direct Comparative IC50
In a direct comparative biochemical assay against human aromatase enzyme, atamestane demonstrated 16.8-fold greater inhibitory potency than exemestane [1]. This head-to-head measurement was conducted under identical experimental conditions, providing a direct, quantitative basis for comparing intrinsic enzyme inhibition capacity.
| Evidence Dimension | Aromatase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.8 ± 0.2 nM |
| Comparator Or Baseline | Exemestane: IC50 = 232.0 ± 31 nM |
| Quantified Difference | 16.8-fold greater potency (atamestane vs. exemestane) |
| Conditions | Human aromatase enzyme assay (cell-free biochemical system) |
Why This Matters
For researchers requiring maximal aromatase inhibition at lower compound concentrations, atamestane's 16.8-fold potency advantage over exemestane may enable reduced dosing requirements and potentially lower off-target exposure in experimental systems.
- [1] US Patent Application 20210308144. Synthesis of New Potent Aromatase Inhibitors Through Biocatalysis of Anti-Cancer Drugs, Atamestane, Drostanolone Enanthate, and Exemestane. 2021. View Source
